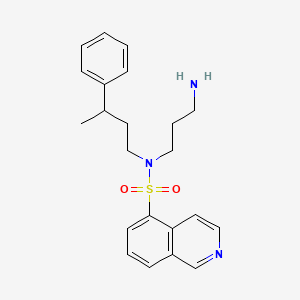![molecular formula C34H48O2P2 B12876836 (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)](/img/structure/B12876836.png)
(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) is a chiral ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its unique structure, featuring two dicyclopentylphosphine groups attached to a biphenyl core, allows it to interact effectively with metal centers, enhancing the selectivity and efficiency of catalytic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between 6-bromo-2-methoxybiphenyl and a suitable boronic acid derivative.
Introduction of Phosphine Groups: The dicyclopentylphosphine groups are introduced via a nucleophilic substitution reaction, where the biphenyl core reacts with dicyclopentylphosphine chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling the temperature, reaction time, and the stoichiometry of reactants.
Análisis De Reacciones Químicas
Types of Reactions
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) can be used to replace methoxy groups with hydrogen.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the reagent used, the products can vary, but typically include derivatives where the methoxy groups are replaced by other functional groups.
Aplicaciones Científicas De Investigación
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly those requiring high enantiomeric purity.
Industry: The compound is used in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism by which ®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) exerts its effects involves its interaction with metal centers in catalytic processes. The phosphine groups coordinate to the metal center, stabilizing the transition state and enhancing the selectivity of the reaction. The biphenyl core provides a rigid framework that helps in maintaining the chiral environment, crucial for asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
®-BINAP: Another chiral ligand used in asymmetric catalysis, but with a different structure.
®-SEGPHOS: Similar in function but has a different backbone structure.
Uniqueness
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclopentylphosphine) is unique due to its specific combination of biphenyl core and dicyclopentylphosphine groups, which provide a balance of rigidity and flexibility, enhancing its effectiveness in catalytic processes.
Propiedades
Fórmula molecular |
C34H48O2P2 |
|---|---|
Peso molecular |
550.7 g/mol |
Nombre IUPAC |
dicyclopentyl-[2-(2-dicyclopentylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]phosphane |
InChI |
InChI=1S/C34H48O2P2/c1-35-29-21-11-23-31(37(25-13-3-4-14-25)26-15-5-6-16-26)33(29)34-30(36-2)22-12-24-32(34)38(27-17-7-8-18-27)28-19-9-10-20-28/h11-12,21-28H,3-10,13-20H2,1-2H3 |
Clave InChI |
GJEOAGMHWZMPMO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)P(C2CCCC2)C3CCCC3)C4=C(C=CC=C4P(C5CCCC5)C6CCCC6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)
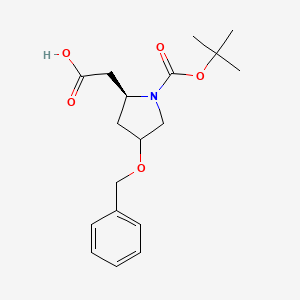

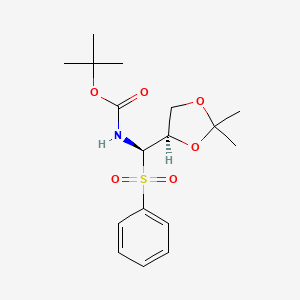

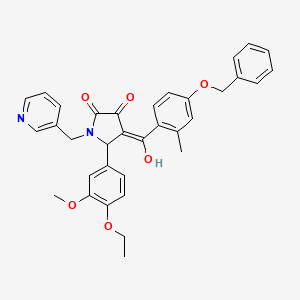
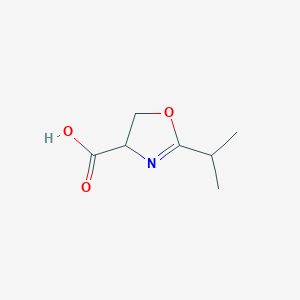
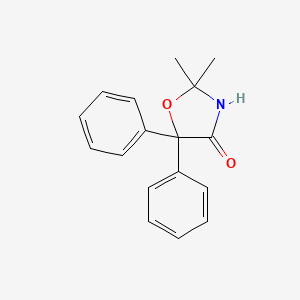
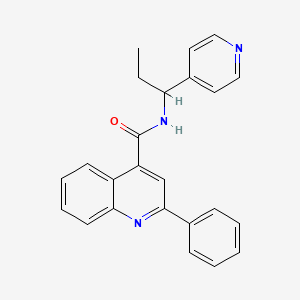
![2-Ethoxybenzo[d]oxazol-4-amine](/img/structure/B12876821.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876824.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876832.png)
